4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione

Description

Chemical Structure and Properties

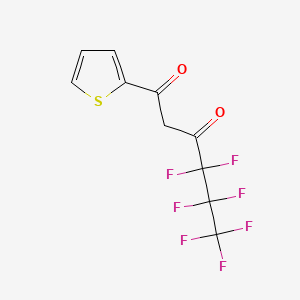

4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione (CAS: 559-94-4), abbreviated as HTH, is a fluorinated β-diketonate ligand with the molecular formula C₁₀H₅F₇O₂S. Its structure features a thienyl (C₄H₃S) group at the 1-position and a perfluorobutyl (C₃F₇) chain at the 4,5,6-positions (Figure 1). The electron-withdrawing fluorine atoms enhance the ligand’s Lewis acidity, enabling strong coordination to lanthanide ions (e.g., Eu³⁺, Sm³⁺) .

Applications

HTH is widely used in luminescent lanthanide complexes for optoelectronic devices, including organic light-emitting diodes (OLEDs) and polymer-doped films . Its high triplet energy state (20,400 cm⁻¹) efficiently sensitizes lanthanide ions, leading to strong photoluminescence (PL) and electroluminescence (EL) .

Propriétés

IUPAC Name |

4,4,5,5,6,6,6-heptafluoro-1-thiophen-2-ylhexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F7O2S/c11-8(12,9(13,14)10(15,16)17)7(19)4-5(18)6-2-1-3-20-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOQGOZSTQAYRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060332 | |

| Record name | (Perfluorobutyryl)-2-thenoylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

559-94-4 | |

| Record name | 4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=559-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Hexanedione, 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thenoylperfluorobutyrylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Hexanedione, 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Perfluorobutyryl)-2-thenoylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 559-94-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Preparation of Europium(III) Complexes Using the Ligand

The ligand is primarily utilized to form lanthanide coordination complexes, which are prepared via a two-step method involving:

Step 1: Formation of Europium Aquo-Complex

- The ligand (e.g., 3 mmol) is dissolved in ethanol, creating a basic ethanolic solution.

- Europium chloride hexahydrate (EuCl₃·6H₂O, 1 mmol) is dissolved in water.

- The two solutions are mixed, leading to the precipitation of a pale yellow Europium aquo-complex containing the ligand coordinated to Eu(III).

- The precipitate is isolated by filtration or centrifugation.

Step 2: Formation of Ternary Europium Complexes

- The Europium aquo-complex is then treated with various co-ligands (L), such as diphenyl sulfoxide (dpso), 4,4'-dimethyl diphenyl sulfoxide (dpsoCH₃), bis(4-chlorophenyl)sulphoxide (dpsoCl), or triphenylphosphine oxide (tppo).

- The co-ligands are added at a molar ratio of 2:1 relative to Europium.

- The mixture is stirred for approximately 5 hours and then left to evaporate over 5 days, yielding pale yellow precipitates of the ternary complexes.

- Purification is achieved by crystallization using dichloromethane and hexane.

This method yields complexes with a stoichiometric ratio of Eu:ligand:co-ligand of 1:3:2, confirmed by proton NMR integration and elemental analysis.

Preparation of Neodymium(III) Complexes Using the Ligand

A similar two-step synthetic approach is employed for Neodymium(III) complexes:

- The ligand coordinates with Nd(III) salts in solution to form ternary complexes.

- Co-ligands such as 1,10-phenanthroline derivatives or triphenylphosphine oxide are introduced to stabilize the complex.

- The complexes are isolated via crystallization and characterized structurally by single crystal X-ray diffraction (SC-XRD).

Experimental Conditions and Characterization

| Parameter | Description |

|---|---|

| Solvent | Ethanol and water mixture for complex formation |

| Temperature | Ambient conditions for stirring and precipitation |

| Reaction Time | Stirring: ~5 hours; solvent evaporation: ~5 days |

| Ligand to Metal Ratio | Typically 3:1 (ligand:Eu or Nd) |

| Co-ligand to Metal Ratio | Typically 2:1 |

| Purification Method | Crystallization from dichloromethane/hexane |

| Characterization Techniques | ¹H NMR, IR spectroscopy, elemental analysis, SC-XRD |

Research Findings on Preparation Efficiency and Complex Stability

- The yield of the Europium aquo-complex formation is approximately 63%.

- Subsequent ternary complex formation with co-ligands proceeds in good yields.

- The complexes exhibit eight- or nine-coordinate structures depending on the metal and co-ligand, confirmed by NMR and SC-XRD.

- Thermal stability studies (TGA/DTA) indicate stability up to ~200 °C, making these complexes suitable for optoelectronic applications.

- Photophysical studies show that the ligand effectively sensitizes the lanthanide ion luminescence, with the triphenylphosphine oxide co-ligand yielding the highest luminescence efficiency (~66% quantum yield).

Summary Table of Preparation Steps for Europium Complexes

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Mix 3 mmol ligand in ethanol (basic) + 1 mmol EuCl₃·6H₂O in water | Pale yellow Europium aquo-complex precipitate (63% yield) |

| 2 | Add 0.1 mmol co-ligand (dpso, dpsoCH₃, dpsoCl, or tppo) to complex 1 in ethanol, stir 5 h | Formation of ternary complexes with co-ligands |

| 3 | Evaporate solvent over 5 days | Pale yellow precipitate of purified complex |

| 4 | Crystallize from dichloromethane/hexane | Pure crystalline complexes for characterization |

Analyse Des Réactions Chimiques

Types of Reactions

4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Applications De Recherche Scientifique

4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione, also known as 2-Thenoylperfluorobutyrylmethane, is a fluorinated organic compound with a variety of applications, particularly in scientific research .

Basic Information

- CAS Number: 559-94-4

- Molecular Formula:

- Molecular Weight: 322.2

- Synonyms: This compound is known by several names, including 2-Thenoylperfluorobutyrylmethane, Perfluorobutyryl-(2-thenoyl)methane, and others .

- IUPAC Name: this compound

Applications

While the provided search results do not explicitly detail the applications of this compound, they do offer avenues for further research:

- Heterocyclic Chemistry: This compound falls under the category of heterocyclic compounds, which are of interest to medicinal, pharmaceutical, and synthetic chemists .

- Mass Spectrometry: It is referenced in mass spectrometry databases, suggesting its use in analytical chemistry . mzCloud.org has 342 mass spectra in 1 spectral tree available online for the compound 4,4,5,5,6,6,6-Heptafluoro-1-(thien-2-yl)hexane-1,3-dione .

- Ligand Research: It is related to research involving thiophene-based europium complexes, specifically regarding the effect of ligand structure on emission quantum yield .

Given its classification as a ketone, fluorinated intermediate, and heterocyclic compound, this compound may be relevant in various scientific applications, including:

- Synthesis of complex organic molecules

- Development of new materials

- Analytical chemistry as a derivatizing agent or standard

Mécanisme D'action

The mechanism of action of 4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione involves its interaction with molecular targets through its fluorinated and thienyl groups. The compound can form hydrogen bonds and van der Waals interactions with various biomolecules, influencing their structure and function. The fluorine atoms enhance the compound’s lipophilicity , allowing it to penetrate biological membranes more effectively .

Comparaison Avec Des Composés Similaires

Structural Analogs: Substituent Effects

HTH belongs to a family of fluorinated β-diketonates. Key analogs include:

Key Observations :

- Thienyl vs. Phenyl : The thienyl group in HTH provides better conjugation and electron delocalization than phenyl, improving energy transfer to lanthanide ions . Phenyl analogs exhibit lower quantum yields due to reduced ligand-to-metal charge transfer efficiency .

- Fluorination Impact: Heptafluorination in HTH increases thermal stability and solubility in organic solvents (e.g., toluene, CH₂Cl₂), critical for solution-processed OLEDs . Non-fluorinated β-diketonates (e.g., acetylacetonate) show inferior stability under device-operating conditions.

Photophysical Properties

- Triplet Energy: HTH’s triplet energy (20,400 cm⁻¹) matches the resonance energy levels of Sm³⁺ (17,500 cm⁻¹) and Eu³⁺ (19,000 cm⁻¹), enabling efficient sensitization . In contrast, phenyl-substituted analogs exhibit mismatched triplet states, leading to non-radiative decay .

- Quantum Yields: HTH-based Eu³⁺ complexes achieve photoluminescence quantum yields (PLQY) up to 72% in PMMA films . Neodymium complex [Nd(hth)₃bpy] shows a PLQY of 0.072% in toluene, outperforming non-fluorinated analogs like [Nd(Boditerpy)(NO₃)₃] (0.016%) .

Coordination Behavior

- Ligand Denticity : HTH acts as a bidentate ligand, forming eight-coordinate complexes with lanthanides (e.g., [Eu(hth)₃(L)₂], where L = H₂O, dpso, tppo) . The rigid fluorinated backbone minimizes steric hindrance, enhancing luminescence intensity.

- Co-Ligand Synergy: Co-ligands like triphenylphosphine oxide (tppo) in HTH complexes improve stability and luminescence by displacing solvent molecules and reducing non-radiative pathways .

Application Performance

Activité Biologique

4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione, commonly referred to as heptafluorothienyl hexanedione, is a fluorinated compound with significant potential in various biological applications. Its unique structure, characterized by the presence of fluorine atoms and a thiophene ring, contributes to its biological activity. This article explores the biological activity of this compound, drawing from diverse research findings and case studies.

Basic Information

- Chemical Formula : C10H5F7O2S

- Molecular Weight : 322.2 g/mol

- CAS Number : 559-94-4

- Melting Point : 214.5°C

- Boiling Point : 112°C (at 8 mmHg)

- Density : 1.53 g/cm³

- Storage Conditions : Under inert gas (nitrogen or argon) at 2–8°C

Structural Characteristics

The compound features a hexanedione backbone with heptafluorobutyryl and thiophene substituents. The presence of fluorine atoms enhances lipophilicity and stability, which can influence its interaction with biological systems.

| Property | Value |

|---|---|

| Melting Point | 214.5°C |

| Boiling Point | 112°C (8 mmHg) |

| Density | 1.53 g/cm³ |

| pKa | 5.73 (predicted) |

Research indicates that heptafluorothienyl hexanedione exhibits various biological activities through several mechanisms:

Study on Antimicrobial Properties

A study conducted on the antimicrobial efficacy of fluorinated compounds, including heptafluorothienyl hexanedione, revealed significant inhibitory effects against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes and interference with essential metabolic functions.

Neurotoxic Effects

In a comparative study on neurotoxicity among various hexanones and hexanediones, it was found that exposure to higher concentrations of heptafluorothienyl hexanedione resulted in increased latency in nerve conduction studies, indicating potential neurotoxic effects similar to those observed with other related compounds .

Toxicological Profile

The toxicological profile of heptafluorothienyl hexanedione is not extensively characterized; however, related compounds suggest potential risks associated with high exposure levels. Further studies are required to establish comprehensive safety data.

Q & A

Basic: What synthetic methodologies are employed to prepare 4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione (HTH) and its lanthanide complexes?

Answer:

HTH is synthesized via condensation of fluorinated diketones with thiophene derivatives under controlled anhydrous conditions. For lanthanide complexes (e.g., Eu(III), Sm(III)), stoichiometric reactions between HTH and metal salts (e.g., EuCl₃·6H₂O) are conducted in ethanol or acetone under nitrogen. Co-ligands like 1,10-phenanthroline (Phen) are introduced to enhance stability and luminescence. Characterization involves elemental analysis (CHNS/O), FT-IR (to confirm β-diketonate coordination via ν(C=O) shifts), and NMR (to verify ligand integrity) .

Basic: How is the crystal structure of HTH-based lanthanide complexes determined, and what coordination geometries are observed?

Answer:

Single-crystal X-ray diffraction (SCXRD) reveals that HTH forms 8-coordinate complexes with lanthanides (e.g., Sm(HTH)₃Phen). The Sm³⁺ ion adopts a distorted dodecahedral geometry, with six oxygen atoms from three HTH ligands and two nitrogen atoms from Phen. Bond lengths (Sm–O: ~2.4–2.5 Å, Sm–N: ~2.6 Å) and angles confirm this geometry. SCXRD data are refined using software like SHELX, with R-factors < 0.05 for high reliability .

Basic: What are the photophysical properties of HTH-based europium(III) complexes?

Answer:

HTH’s triplet energy (20,400 cm⁻¹) efficiently sensitizes Eu³⁺ emission. Photoluminescence (PL) spectra show characteristic Eu³⁺ transitions: ⁵D₀→⁷F₁ (593 nm, magnetic dipole) and ⁵D₀→⁷F₂ (615 nm, electric dipole). Quantum yields (Φ) up to 45% are achieved due to antenna effects from HTH and Phen. Lifetime measurements (0.8–1.2 ms) confirm minimal non-radiative decay .

Advanced: How can experimental design address contradictions in luminescence efficiency between PL and electroluminescence (EL) for HTH-based devices?

Answer:

Discrepancies arise from differing excitation mechanisms (PL: UV light; EL: electrical injection). To optimize EL:

- Device Architecture: Use hole-transport layers (e.g., TPD or PVK) and electron-transport layers (e.g., PBD) to balance charge injection.

- Doping Concentration: Limit HTH complex doping in host matrices (e.g., PVK) to 2.5 wt% to avoid aggregation quenching.

- Interface Engineering: Anneal layers (e.g., ITO/TPD) to reduce traps. EL brightness reaches 21 cd/m² in optimized devices .

Advanced: How does the rigid cage-like geometry of HTH-based NMR shift reagents influence their performance in McConnell-Robertson calculations?

Answer:

The fluorinated, rigid HTH backbone creates a hydrophobic microenvironment around lanthanides (e.g., Eu³⁺), enhancing substrate binding via steric and electronic effects. This geometry improves contact shifts (Δδ > 2 ppm for oxygen/nitrogen donors) and reduces line broadening. Performance is quantified using shift anisotropy parameters (CSA) and molecular dynamics simulations .

Advanced: What strategies mitigate ligand dissociation in HTH-based terbium(III) complexes during aqueous applications?

Answer:

- Co-ligand Addition: Neutral co-ligands (e.g., dpso, tppo) provide secondary coordination sites, reducing water access.

- Encapsulation: Embed complexes in silica nanoparticles or polymeric matrices (e.g., PMMA).

- pH Control: Maintain pH 6–8 to prevent protonation of diketonate oxygen atoms. Stability is confirmed via cyclic voltammetry (no redox peaks for free Tb³⁺) .

Advanced: How do fluorinated substituents in HTH affect its selectivity in solid-phase microextraction (SPME) of explosives?

Answer:

HTH’s heptafluorobutyl group enhances π-π and dipole interactions with nitroaromatics (e.g., TNT). Coating SPME fibers with La(III)-HTH polymers (La(dihed)) achieves 5× higher enrichment factors for TNT than PDMS controls. Selectivity is validated via gas chromatography with electron capture detection (GC-ECD), showing <5% cross-reactivity with interferents like DNT .

Advanced: How are triplet energy levels of HTH determined, and why are they critical for designing near-IR luminescent complexes?

Answer:

Triplet levels are measured via low-temperature phosphorescence spectroscopy (77 K). HTH’s T₁ (20,400 cm⁻¹) must exceed the lanthanide’s excited state (e.g., Yb³⁺: ~10,500 cm⁻¹) for efficient energy transfer. Mismatched T₁ levels (e.g., <18,000 cm⁻¹ for Er³⁺) result in <1% quantum yields. Optimized HTH complexes with Yb³⁺ achieve NIR emission (980 nm) for bioimaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.